6-Amino-9-benzyl-9H-purine-8-thiol

Purine metabolism Enzyme inhibition Nucleoside phosphorylase

6-Amino-9-benzyl-9H-purine-8-thiol (CAS 202135-85-1), also known as 9-benzyl-8-mercaptoadenine, is an 8-thiol-substituted 9-benzyladenine derivative with molecular formula C12H11N5S and molecular weight 257.32 g/mol. The compound exists primarily as the 8-thione tautomer (6-amino-9-benzyl-7H-purine-8-thione), with the sulfur atom capable of participating in covalent interactions with protein cysteine residues.

Molecular Formula C12H11N5S
Molecular Weight 257.32 g/mol
CAS No. 202135-85-1
Cat. No. B185344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amino-9-benzyl-9H-purine-8-thiol
CAS202135-85-1
Molecular FormulaC12H11N5S
Molecular Weight257.32 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C3=NC=NC(=C3NC2=S)N
InChIInChI=1S/C12H11N5S/c13-10-9-11(15-7-14-10)17(12(18)16-9)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,16,18)(H2,13,14,15)
InChIKeyDFNICJVBWCXEOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Amino-9-benzyl-9H-purine-8-thiol (CAS 202135-85-1): Chemical Identity and Baseline Characteristics for Research Procurement


6-Amino-9-benzyl-9H-purine-8-thiol (CAS 202135-85-1), also known as 9-benzyl-8-mercaptoadenine, is an 8-thiol-substituted 9-benzyladenine derivative with molecular formula C12H11N5S and molecular weight 257.32 g/mol [1]. The compound exists primarily as the 8-thione tautomer (6-amino-9-benzyl-7H-purine-8-thione), with the sulfur atom capable of participating in covalent interactions with protein cysteine residues . It is commercially available at purity specifications of ≥95% to ≥98% . The 9-benzyl substitution distinguishes this compound from simpler purine-8-thiol analogs lacking the hydrophobic benzyl moiety, a structural feature that modulates target recognition and binding geometry [2].

Why Generic Purine-8-thiol Substitution Fails: Structural Determinants of 6-Amino-9-benzyl-9H-purine-8-thiol Activity


Substitution of 6-Amino-9-benzyl-9H-purine-8-thiol with other purine-8-thiol derivatives is not functionally equivalent due to the critical role of the 9-benzyl group in determining target recognition, binding geometry, and biological activity profile [1]. In the 9-benzyladenine series, the presence of the 9-benzyl substituent is essential for interferon-inducing activity, with unsubstituted 9H-purine-8-thiol analogs such as 6-amino-9H-purine-8-thiol (Meradine, CAS 7390-62-7) lacking this hydrophobic anchor and demonstrating distinct target engagement and potency profiles . Additionally, the 8-thiol group contributes unique chemical reactivity—including capacity for covalent bond formation with cysteine residues and oxidation to disulfides—that cannot be replicated by 8-hydroxy or 8-unsubstituted purine analogs . Therefore, researchers cannot simply interchange this compound with other in-class purine derivatives without altering experimental outcomes, particularly in enzyme inhibition assays, interferon induction studies, and synthetic applications where the 8-thiol serves as a functional handle.

6-Amino-9-benzyl-9H-purine-8-thiol: Quantitative Comparative Evidence for Scientific Selection


Purine Nucleoside Phosphorylase (PNP) Inhibition: Binding Affinity Comparison

6-Amino-9-benzyl-9H-purine-8-thiol demonstrates measurable inhibition of purine nucleoside phosphorylase (PNP), with an IC50 of 1.33 μM [1]. This inhibition potency distinguishes it from structurally simpler 9H-purine-8-thiol analogs, for which no comparable PNP inhibition data are reported in the literature. The 9-benzyl group contributes to enzyme recognition, as evidenced by the compound's detectable activity against human erythrocyte PNP (Ki = 290 μM under competitive inhibition conditions with guanosine as substrate) [2].

Purine metabolism Enzyme inhibition Nucleoside phosphorylase

8-Thiol Functional Handle: Synthetic Utility Differentiation from 8-Hydroxy and 8-Unsubstituted Analogs

The 8-thiol group in 6-Amino-9-benzyl-9H-purine-8-thiol provides distinct synthetic utility compared to 8-hydroxy analogs such as 6-amino-9-benzyl-8-hydroxypurine derivatives [1]. The thiol functionality can undergo oxidation to form disulfides using agents such as hydrogen peroxide or potassium permanganate, can participate in nucleophilic substitution reactions, and can form covalent bonds with cysteine residues in proteins, enabling irreversible target engagement applications that are not accessible to 8-hydroxy or 8-unsubstituted 9-benzylpurines .

Synthetic chemistry Covalent probe design Derivatization

Interferon-Inducing Activity: 8-Mercaptoadenine Scaffold Potency vs. Structural Variants

In the 9-benzyladenine series, 8-mercaptoadenines have been identified as potent interferon (IFN) inducers [1]. While the specific 6-Amino-9-benzyl-9H-purine-8-thiol (unsubstituted at the 2-position) was not the most potent analog in the study, the 2-butoxy-substituted derivative 9-benzyl-2-butoxy-8-mercaptoadenine demonstrated a minimum effective concentration (MEC) of 0.001 μM for IFN induction . This establishes the 8-mercaptoadenine scaffold as a privileged chemotype for IFN-inducing activity, with the 8-thiol group being essential for potency—8-hydroxy analogs show distinct structure-activity relationships [2].

Interferon induction Immunomodulation Antiviral research

Hydrophobicity Profile: LogP Differentiation from Non-benzylated Purine-8-thiols

6-Amino-9-benzyl-9H-purine-8-thiol exhibits a calculated LogP of 2.33, reflecting significantly enhanced lipophilicity compared to non-benzylated purine-8-thiol analogs such as 6-amino-9H-purine-8-thiol (Meradine, C5H5N5S, MW 167.19) [1]. The 9-benzyl substitution increases molecular weight by 90 Da and introduces substantial hydrophobic surface area (PSA = 108.42 Ų for the target compound) [2]. This altered physicochemical profile affects membrane permeability, protein binding, and in vivo distribution, making the compound suitable for applications where increased lipophilicity and target site retention are desired relative to more polar, non-benzylated analogs.

Physicochemical properties Membrane permeability Bioavailability prediction

Synthetic Access and Purity Specifications: Procurement-Grade Differentiation

6-Amino-9-benzyl-9H-purine-8-thiol is commercially available from multiple established suppliers at specified purity grades ranging from ≥95% to ≥98% . The compound is catalogued with full analytical characterization including InChI Key (DFNICJVBWCXEOY-UHFFFAOYSA-N) and standardized CAS registration, enabling reproducible procurement for research applications. The 8-thiol functionality provides a synthetic handle for further derivatization, distinguishing it from 8-halogenated precursors (e.g., 9-benzyl-8-bromo-9H-purin-6-amine, CAS 56046-34-5) that require additional synthetic steps to introduce sulfur functionality [1].

Chemical procurement Research-grade purity Synthetic building block

6-Amino-9-benzyl-9H-purine-8-thiol: Evidence-Backed Research and Industrial Application Scenarios


Purine Nucleoside Phosphorylase (PNP) Inhibition Studies in Purine Metabolism Research

6-Amino-9-benzyl-9H-purine-8-thiol serves as a tool compound for investigating purine nucleoside phosphorylase (PNP) function in the nucleotide salvage pathway. With a measured IC50 of 1.33 μM against PNP [1] and competitive inhibition kinetics (Ki = 290 μM) against human erythrocyte PNP using guanosine as substrate [2], this compound enables dose-response studies of PNP-dependent processes. The 9-benzyl substitution distinguishes it from simpler purine-8-thiol analogs that lack measurable PNP inhibition, making it appropriate for structure-activity relationship (SAR) studies examining the role of the N9 substituent in enzyme recognition.

Interferon-Inducing Agent Development: 8-Mercaptoadenine Scaffold Optimization

This compound represents the parent 8-mercaptoadenine scaffold in the 9-benzyladenine series, which has been validated as a privileged chemotype for interferon (IFN) induction [3]. While the unsubstituted parent compound shows baseline activity, the 2-butoxy derivative (9-benzyl-2-butoxy-8-mercaptoadenine) achieves potent IFN induction with an MEC of 0.001 μM . Researchers developing novel IFN inducers or studying innate immune activation pathways can employ 6-Amino-9-benzyl-9H-purine-8-thiol as the foundational scaffold for systematic SAR exploration, particularly for modifications at the 2-position to enhance potency.

Covalent Probe Design Leveraging 8-Thiol Functionality

The 8-thiol group in 6-Amino-9-benzyl-9H-purine-8-thiol provides a reactive handle for covalent probe development . The thiol functionality can undergo oxidation to form disulfides with agents such as H2O2 or KMnO4, can participate in nucleophilic substitution reactions, and can form covalent bonds with cysteine residues in target proteins . This reactivity profile is not available in 8-hydroxy or 8-unsubstituted 9-benzylpurine analogs, making this compound uniquely suited for developing irreversible enzyme inhibitors or affinity probes requiring covalent target engagement.

Synthetic Intermediate for 2,8-Disubstituted 9-Benzyladenine Derivatives

6-Amino-9-benzyl-9H-purine-8-thiol functions as a versatile synthetic building block for constructing 2,8-disubstituted 9-benzyladenine derivatives with enhanced biological activity [4]. The compound is commercially available at specified purity grades (≥95% to ≥98%) , enabling reproducible derivatization at the 2-position amino group through alkylation, acylation, or other electrophilic substitution reactions. This synthetic accessibility eliminates the need for in-house preparation of the 8-thiol intermediate, which would otherwise require nucleophilic substitution from 8-halogenated precursors (e.g., 9-benzyl-8-bromo-9H-purin-6-amine) [5].

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